molecular formula C12H20N4O B11875867 (R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine

(R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine

Cat. No.: B11875867
M. Wt: 236.31 g/mol
InChI Key: VDXNECSUJPQOLY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core, a key scaffold prevalent in pharmaceuticals, which is functionalized with a diethylamino group and a stereospecific ((R)-enantiomer) pyrrolidin-3-yloxy side chain. The pyrrolidine ring is a saturated nitrogen heterocycle known for its ability to contribute to stereochemistry, increase three-dimensional coverage, and improve the solubility and metabolic profile of drug candidates . This specific molecular architecture suggests potential for diverse research applications. Pyrimidine derivatives are extensively investigated as antagonists for neurological targets; for instance, structurally related 4-aminopyrimidine compounds have been identified as potent adenosine A2a receptor antagonists, indicating relevance for research into Parkinson's disease, Huntington's disease, and other neurological disorders . Furthermore, replacing a pyridine ring with a pyrimidine in allosteric modulators has proven successful for targets like the cannabinoid receptor 1 (CB1), a receptor implicated in the regulation of food intake and energy metabolism . The enantiopure (R)-configuration of the pyrrolidine moiety is a critical feature, as the distinct spatial orientation of substituents can lead to a different biological profile when interacting with enantioselective proteins, a key consideration in the design of selective receptor agonists or antagonists . Researchers can utilize this compound as a versatile precursor for further synthetic elaboration or as a pharmacological tool for probing biological pathways. The product is provided with guaranteed high purity and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N,N-diethyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidin-4-amine

InChI

InChI=1S/C12H20N4O/c1-3-16(4-2)11-7-12(15-9-14-11)17-10-5-6-13-8-10/h7,9-10,13H,3-6,8H2,1-2H3/t10-/m1/s1

InChI Key

VDXNECSUJPQOLY-SNVBAGLBSA-N

Isomeric SMILES

CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCNC2

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyrrolidin-3-ol.

    N,N-Diethylation: The final step involves the alkylation of the amine group on the pyrimidine ring with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any oxidized forms back to the parent compound.

    Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

  • Adenosine A₂A Receptor Antagonism
    • The compound has shown significant activity as an antagonist of the adenosine A₂A receptor, which is implicated in various physiological processes including neurotransmission and immune response modulation. This activity positions it as a candidate for treating conditions like Parkinson's disease and other neurodegenerative disorders.
  • Cancer Therapeutics
    • Research indicates that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth in various cancers . The compound's ability to modulate CDK activity suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects
    • The structural characteristics of (R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine indicate possible anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly targeting proliferative diseases.

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's efficacy was assessed through tumor volume measurements over time, indicating its potential as an effective anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Mechanism of Action

The mechanism of action of ®-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituents at positions 4 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives
Compound Name Substituents (Position) Key Features Biological Activity Reference
(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine Diethyl (4), (R)-pyrrolidin-3-yloxy (6) Stereospecific pyrrolidine ring; enhanced lipophilicity Not explicitly reported (inferred: potential CNS or kinase targeting)
N,N-Diethyl-6-(meta-tolyl)pyrimidin-4-amine Diethyl (4), meta-tolyl (6) Aromatic hydrophobic substituent No reported bioactivity; used in synthetic studies
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methoxyphenyl (4), methyl (2) Tubulin-binding scaffold Antitumor (tubulin inhibition; GI₅₀: nanomolar range)
5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) Chloro (5), oxadiazole (6) Electron-withdrawing groups; fluorinated motifs Pesticidal (AChE inhibition; LC₅₀: 3.57 mg/L vs. M. separata)
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl (4), aminopiperidine (6) Piperidine ring (larger than pyrrolidine); basic amine Explored in agrochemical and material sciences
Key Observations:

Biological Activity Correlations :

  • Antitumor Activity : N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates that methoxy and methyl groups synergize for tubulin binding, a mechanism absent in the target compound .
  • Pesticidal Activity : Trifluoromethyl oxadiazole derivatives (e.g., U7) show potent AChE inhibition, suggesting electron-withdrawing groups at position 6 enhance pesticidal efficacy .

Stereochemical and Physicochemical Properties

  • Enantiomeric Differences : The (R)-enantiomer of the target compound may exhibit distinct binding affinities compared to its (S)-counterpart, as stereochemistry often influences receptor interactions .
  • Salt Formation: The hydrochloride salt of the (S)-enantiomer (CAS 1354000-04-6) highlights the compound's basicity, a property shared with analogues like N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine .

Biological Activity

(R)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an antagonist of the adenosine A2A receptor. This receptor plays a critical role in various physiological processes, including neurotransmission and inflammation, making this compound a candidate for therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

  • Molecular Formula : C₁₂H₂₁ClN₄O
  • Molecular Weight : 272.78 g/mol
  • Structure : The compound features a pyrimidine ring with a pyrrolidinyl ether and two ethyl groups attached to the nitrogen atom, contributing to its pharmacological properties .

The primary mechanism through which this compound exerts its biological effects is by antagonizing the adenosine A2A receptor. This interaction can modulate neurotransmitter release and inflammatory responses, which are crucial in conditions like Parkinson's disease and other neurodegenerative disorders .

Receptor Binding Affinity

Studies have demonstrated that this compound exhibits significant binding affinity for the adenosine A2A receptor. Binding assays using radiolabeled ligands have shown that this compound selectively interacts with the receptor, indicating its potential as a therapeutic agent.

Functional Assays

Functional assays have been conducted to evaluate the compound's ability to modulate receptor activity. These studies typically involve measuring changes in cellular signaling pathways upon administration of the compound, confirming its role as an antagonist .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Parkinson’s Disease Model : In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation, suggesting its efficacy in managing symptoms associated with the disease.
  • Neuroprotection : Research indicated that this compound could provide neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

Compound NameReceptor TargetBiological ActivityReference
This compoundAdenosine A2AAntagonist; neuroprotective
Other Pyrimidine DerivativesVariousAntiviral, anti-inflammatory
Pyrazolo[3,4-d] pyrimidine derivativesHIV RTInhibitory activity against HIV RT

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that ensure the desired stereochemistry and functionalization for biological activity. The synthesis may include:

  • Formation of the pyrimidine ring.
  • Introduction of the pyrrolidinyl ether group.
  • Alkylation steps to attach diethyl groups to the nitrogen atom .

Q & A

Q. What are the recommended storage conditions for (R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine to ensure stability?

Store the compound in a cool, dry, and well-ventilated environment, protected from light and moisture. While the target compound is a free base, analogous handling for hydrochloride salts (e.g., (S)-enantiomer derivatives) suggests strict moisture control to prevent decomposition. Use inert gas purging for long-term storage .

Q. What synthetic methodologies are employed to introduce the pyrrolidin-3-yloxy moiety into pyrimidine derivatives?

The pyrrolidin-3-yloxy group can be introduced via nucleophilic aromatic substitution, where (R)-pyrrolidin-3-ol reacts with halogenated pyrimidine precursors (e.g., 6-bromopyrimidine) under basic conditions. Transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are viable for sterically hindered substrates. Optimize reaction conditions using polar aprotic solvents like DMF .

Q. How can solubility profiles of this compound be determined experimentally?

Use the shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol). Computational tools like Hansen solubility parameters or logP calculations provide preliminary estimates. For solution preparation, molarity calculators based on molecular weight (293.23 g/mol) ensure accuracy .

Advanced Questions

Q. How can enantiomeric purity be resolved during asymmetric synthesis of the (R)-enantiomer?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Asymmetric synthesis may employ chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Validate methods using the commercially available (S)-enantiomer hydrochloride as a reference .

Q. How to address contradictions between NMR and X-ray data during structural characterization?

Multi-technique validation is critical. Variable-temperature NMR identifies dynamic effects (e.g., rotameric equilibria), while DFT calculations predict optimized geometries. Single-crystal X-ray diffraction confirms absolute configuration, particularly for the chiral pyrrolidine oxygen .

Q. What computational approaches predict environmental fate and biodegradation pathways?

Use QSAR models (EPI Suite) to estimate biodegradation half-lives and soil adsorption coefficients. Molecular dynamics simulations assess interactions with humic acids. Experimental validation via OECD 301 biodegradation tests under aerobic/anaerobic conditions is essential for ecological risk assessments .

Q. How to design SAR studies targeting the pyrimidine-pyrrolidine scaffold?

Systematically vary substituents at pyrimidine C-2/C-4 and pyrrolidine N-alkylation. Combine molecular docking (e.g., kinase targets) with free-energy perturbation calculations. Compare with analogs like morpholine derivatives or the (S)-enantiomer to isolate stereochemical effects .

Q. How to optimize reaction yields in the diethylamine coupling step?

Apply Design of Experiments (DoE) to optimize temperature (80–120°C), catalyst loading (e.g., Pd(OAc)₂), and solvent polarity (e.g., toluene). High-throughput screening with automated platforms (LabMate.AI ) identifies robust conditions. In situ FTIR monitors reaction progress in real time .

Key Considerations for Methodological Rigor

  • Stereochemical Validation : Always cross-validate chiral centers using X-ray crystallography and optical rotation comparisons with known enantiomers .
  • Environmental Impact : Prioritize biodegradability studies early in development to align with green chemistry principles .
  • Reaction Optimization : Leverage machine learning tools for predictive modeling of coupling reaction efficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.